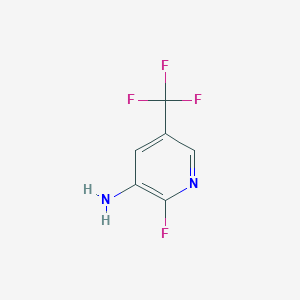

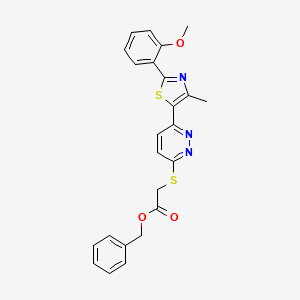

![molecular formula C14H18N4OS B2426715 4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide CAS No. 2097889-38-6](/img/structure/B2426715.png)

4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a 1H-pyrazol group, a thiazole group, and a carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1H-pyrazol and thiazole rings, which are five-membered rings containing nitrogen and sulfur atoms, respectively . The cyclohexyl group is a six-membered carbon ring, and the carboxamide group contains a carbonyl (C=O) and an amide (NH2) group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in water . The compound’s reactivity would be influenced by the electrophilic and nucleophilic centers in its structure .Applications De Recherche Scientifique

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Compound 13 demonstrated potent antileishmanial activity in vitro, surpassing standard drugs like miltefosine and amphotericin B deoxycholate. Its molecular docking study revealed favorable interactions with Lm-PTR1, a potential drug target .

Antimalarial Potential

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Compound 13, along with related derivatives (compounds 14 and 15), exhibited significant inhibition against Plasmodium berghei in vivo. These findings suggest their potential as safe and effective antimalarial agents .

sEH Inhibition

Urea-linked alkyl side chains, including those in compound 13, have been investigated for their soluble epoxide hydrolase (sEH) inhibitory properties. Such inhibition may have implications in cardiovascular and inflammatory diseases .

Heterocycle Synthesis

Researchers have explored the synthesis of new heterocycles using pyrazole scaffolds. For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride, a derivative of pyrazole, has been subjected to reactions with various nucleophiles .

C–F Activation Strategy

The preparation of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline involved a C–F activation strategy, highlighting the versatility of pyrazole-based compounds in synthetic chemistry .

Other Potential Applications

While not extensively studied, further investigations could explore additional applications, such as anti-inflammatory effects, enzyme inhibition, or other biological activities.

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets .

Mode of Action

It’s known that thiazole derivatives can interact with their targets in various ways, often leading to inhibition or activation of the target . The exact interaction would depend on the specific structure of the compound and the target it interacts with.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often related to their antimicrobial, antifungal, antiviral, and antitumor activity . The exact pathways affected would depend on the specific targets of the compound.

Result of Action

Given the potential targets of thiazole derivatives, the effects could include inhibition of microbial growth, induction of cell death in tumor cells, or interference with viral replication .

Safety and Hazards

Orientations Futures

The future research directions for this compound could involve exploring its potential uses in medicine, given the known biological activities of compounds containing 1H-pyrazol and thiazole groups . Further studies could also investigate its synthesis, properties, and mechanism of action in more detail .

Propriétés

IUPAC Name |

4-methyl-N-(4-pyrazol-1-ylcyclohexyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-10-13(20-9-15-10)14(19)17-11-3-5-12(6-4-11)18-8-2-7-16-18/h2,7-9,11-12H,3-6H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMGWHIDMOGBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)NC2CCC(CC2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,3-thiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

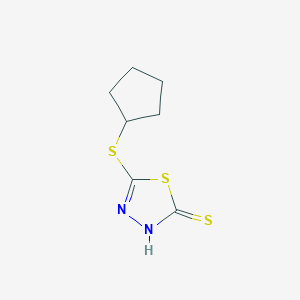

![N-[Di(cyclobutyl)methyl]prop-2-enamide](/img/structure/B2426636.png)

![2-[(4-Bromophenoxy)methyl]-1,1,3,3,3-pentafluoro-1-propene](/img/structure/B2426637.png)

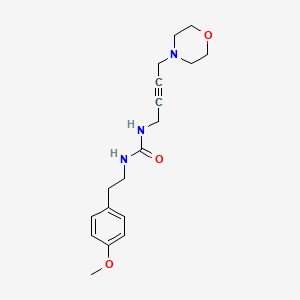

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2426641.png)

![1,7-dimethyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2426644.png)

![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2426645.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426650.png)

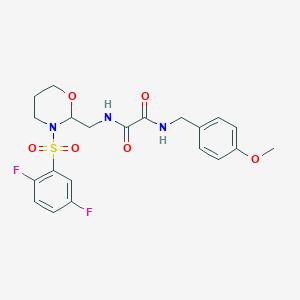

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426654.png)